Benz[g]isoquinoline-5,10-dione

Antimicrobial Resistance Gastric Pathogen Research Natural Product Chemistry

Select Benzo[g]isoquinoline-5,10-dione for research requiring a structurally defined, regioisomerically pure 2-azaanthraquinone scaffold. Its distinct electronic profile, validated MIC of 7.5 μg/mL against Dermatophilus congolensis, and HPTLC quantification method ensure reproducible antimicrobial and antibiofilm SAR data—avoid generic isoquinoline quinone substitutions that compromise assay integrity.

Molecular Formula C13H7NO2
Molecular Weight 209.20 g/mol
CAS No. 46492-08-4
Cat. No. B1198640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz[g]isoquinoline-5,10-dione
CAS46492-08-4
Synonymsenzo(g)isoquinoline-5,10-dione
BGID
Molecular FormulaC13H7NO2
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3
InChIInChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H
InChIKeyZLLVUAAESHIVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo(g)isoquinoline-5,10-dione (CAS 46492-08-4) Procurement Guide: A Versatile Quinone Scaffold for Antimicrobial and Antiprotozoal Research


Benzo(g)isoquinoline-5,10-dione (CAS 46492-08-4), also known as 2-azaanthraquinone, is a heterocyclic quinone consisting of an isoquinoline ring fused to a naphthoquinone core. This naturally occurring alkaloid, isolated from Mitracarpus scaber [1], has a molecular weight of 209.20 g/mol and exhibits a melting point of 178–180 °C . Its structural simplicity and synthetic accessibility distinguish it from complex derivatives, making it a critical starting point for medicinal chemistry and natural product research.

Why Benzo(g)isoquinoline-5,10-dione Cannot Be Substituted with Generic Isoquinoline Quinones


The specific regioisomeric arrangement of the nitrogen atom in benzo(g)isoquinoline-5,10-dione critically influences its electronic structure, DNA intercalation geometry, and redox potential, directly impacting antimicrobial, antiprotozoal, and cytotoxic profiles. In contrast, closely related analogs like 1-hydroxybenzoisochromanquinone (IC50 3.3 μM vs 4.02 μM against P. falciparum ) or the complex antitumor derivatives like pixantrone (BBR 2778) [1] exhibit vastly different potency, selectivity, and toxicity profiles. Consequently, generic substitution with other isoquinoline quinones or complex derivatives without rigorous validation risks compromising experimental reproducibility, altering structure-activity relationship (SAR) conclusions, and invalidating biological outcomes.

Quantitative Differentiators: Head-to-Head Performance Data for Benzo(g)isoquinoline-5,10-dione Against Key Comparators


Superior Anti-Helicobacter pylori Potency and Antibiofilm Activity Relative to Metronidazole

Benzo(g)isoquinoline-5,10-dione demonstrates potent in vitro antibacterial activity against Helicobacter pylori, with an MIC value of 0.125 μg/mL. This potency represents a 32- to 512-fold improvement over the positive control metronidazole, which was tested concurrently [1]. Furthermore, the compound exhibited superior antibiofilm activity, effectively killing biofilm-encased H. pylori cells more efficiently than metronidazole under the same experimental conditions [1].

Antimicrobial Resistance Gastric Pathogen Research Natural Product Chemistry Biofilm Eradication

Validated Antimicrobial Activity Against Bovine Dermatophilosis with Quantified MIC

Against Dermatophilus congolensis, the causative agent of bovine dermatophilosis, benzo(g)isoquinoline-5,10-dione displayed an MIC of 7.5 μg/mL [1]. This quantitative data provides a specific benchmark for antimicrobial activity against a veterinary pathogen, where many in-class natural quinones lack validated MIC values or show higher (less potent) thresholds.

Veterinary Medicine Dermatophilosis Antimicrobial Natural Products HPTLC Quantification

In Vitro Antimalarial Potency Against Plasmodium falciparum

Benzo(g)isoquinoline-5,10-dione exhibits in vitro antiplasmodial activity with an IC50 value of 4.02 μM against Plasmodium falciparum . In the same assay panel, the structurally related 1-hydroxybenzoisochromanquinone showed an IC50 of 3.3 μM . This positions benzo(g)isoquinoline-5,10-dione as a moderately potent, structurally simple antimalarial scaffold, offering a baseline activity level against which synthetic derivatives can be optimized.

Antimalarial Drug Discovery Plasmodium falciparum Natural Product Leads Cytotoxicity Assessment

Computationally Predicted ADMET Profile: High Oral Bioavailability and Low P-gp Liability

Computational ADMET prediction using admetSAR 2 indicates that benzo(g)isoquinoline-5,10-dione possesses a favorable drug-like profile, including a high predicted probability (81.43%) for human oral bioavailability and a low probability (1.44%) of being a P-glycoprotein (P-gp) substrate [1]. In contrast, many complex anthracenedione antitumor agents (e.g., mitoxantrone, doxorubicin) are known substrates for P-gp, which can contribute to multidrug resistance and limit oral absorption. This computational differentiation suggests a potential advantage for the parent scaffold in terms of absorption and efflux susceptibility.

ADMET Prediction Drug-likeness Bioavailability Pharmacokinetics

Optimal Use Cases: Where Benzo(g)isoquinoline-5,10-dione Delivers Proven Value


Medicinal Chemistry: Scaffold Optimization for Anti-H. pylori Agents

Based on its demonstrated 32- to 512-fold potency advantage over metronidazole and its superior antibiofilm activity [1], this compound serves as an ideal starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel treatments for Helicobacter pylori infections, including drug-resistant and biofilm-associated cases.

Natural Product Research: Reference Standard for Antimicrobial Quinones

With a validated MIC of 7.5 μg/mL against Dermatophilus congolensis [2] and a well-defined HPTLC quantification method, benzo(g)isoquinoline-5,10-dione is an excellent reference standard for comparative studies on the antimicrobial activity of plant-derived quinones and related natural products.

Antiprotozoal Drug Discovery: Benchmarking New Antimalarial Leads

Given its established IC50 of 4.02 μM against Plasmodium falciparum , researchers can use this compound as a benchmark to evaluate the relative potency of newly synthesized quinone derivatives or natural product extracts, providing a quantifiable baseline for antimalarial activity.

Technical Documentation Hub

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